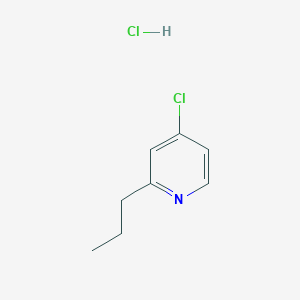

4-Chloro-2-propylpyridine hydrochloride

Description

BenchChem offers high-quality 4-Chloro-2-propylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-propylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-propylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-2-3-8-6-7(9)4-5-10-8;/h4-6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSCEQFBLFADMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696119 | |

| Record name | 4-Chloro-2-propylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98420-92-9 | |

| Record name | 4-Chloro-2-propylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-propylpyridine hydrochloride physical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-propylpyridine Hydrochloride

Introduction

4-Chloro-2-propylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The conversion of the parent pyridine base to its hydrochloride salt is a common strategy employed in drug development and chemical manufacturing. This process protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium salt. This transformation is typically performed to enhance the compound's stability, improve its handling characteristics, and, most significantly, increase its solubility in aqueous and polar protic solvents, which can be crucial for subsequent reaction steps or for formulation purposes.

This guide provides a comprehensive overview of the known physical properties of the free base, 4-Chloro-2-propylpyridine, and presents a detailed, experience-driven framework for the characterization and analysis of its hydrochloride salt. Due to the limited availability of specific experimental data for 4-Chloro-2-propylpyridine hydrochloride in public literature, this document focuses on the expected physicochemical profile of the salt and outlines a robust, self-validating analytical workflow for its characterization.

Physicochemical Properties of 4-Chloro-2-propylpyridine (Free Base)

The foundational properties of the free base are critical for understanding the behavior of its corresponding salt. The available data for 4-Chloro-2-propylpyridine is summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | |

| Molecular Weight | 155.63 g/mol | |

| Boiling Point | 213.6 °C at 760 mmHg | |

| Density | 1.1±0.1 g/cm³ | |

| Enthalpy of Vaporization | 43.8±3.0 kJ/mol | |

| Refractive Index | 1.518 |

Formation and Expected Profile of 4-Chloro-2-propylpyridine Hydrochloride

The hydrochloride salt is formed through the acid-base reaction between the pyridine nitrogen and hydrochloric acid. The lone pair of electrons on the nitrogen atom acts as a Lewis base, accepting a proton from HCl.

Caption: Acid-base reaction for salt formation.

This transformation from a neutral, oily liquid (the free base) to an ionic salt results in significant changes to its physical properties.

-

Physical State and Melting Point: Unlike its free base, which is a liquid at room temperature, 4-Chloro-2-propylpyridine hydrochloride is expected to be a crystalline solid. As an ionic compound, it will possess strong electrostatic interactions within its crystal lattice. Consequently, its melting point is expected to be substantially higher than the boiling point of the free base. A high melting point is a primary indicator of successful salt formation and is also a key parameter for assessing purity.

-

Solubility: The primary motivation for converting a pyridine base to its hydrochloride salt is often to modify its solubility profile.

-

Free Base: The free base, with its significant hydrocarbon character (propyl group) and limited hydrogen bonding capability, is expected to have low solubility in water but good solubility in nonpolar organic solvents like diethyl ether, hexane, and dichloromethane.

-

Hydrochloride Salt: As an ionic salt, 4-Chloro-2-propylpyridine hydrochloride is predicted to be highly soluble in polar protic solvents such as water, ethanol, and methanol. The pyridinium cation and chloride anion can effectively engage in ion-dipole interactions with the solvent molecules, overcoming the lattice energy of the solid. Its solubility in nonpolar organic solvents will be negligible.

-

-

pKa: The pKa of the pyridinium ion (the conjugate acid of the pyridine base) is a measure of the basicity of the parent nitrogen. For pyridine itself, the pKa of the conjugate acid is approximately 5.2. The substituents on the ring in 4-Chloro-2-propylpyridine will modulate this value. The 2-propyl group is an electron-donating group, which slightly increases the electron density on the nitrogen, making it more basic. Conversely, the 4-chloro group is an electron-withdrawing group, which decreases the basicity. The net effect will determine the final pKa, but it is expected to be in the range of 3-5.

Standard Analytical Workflow for Characterization

Caption: A robust workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise molecular structure. It provides information on the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the salt's high polarity.

-

¹H NMR Analysis:

-

Expected Signals: The spectrum should show distinct signals corresponding to the aromatic protons and the propyl chain protons.

-

Aromatic Region (~7.5-8.5 ppm): Expect three signals in this region, corresponding to the three protons on the pyridine ring. The chloro and propyl substituents will influence their exact chemical shifts and coupling patterns.

-

Propyl Chain (~0.9-3.0 ppm): Expect a triplet for the terminal CH₃ group, a sextet for the middle CH₂ group, and a triplet for the CH₂ group attached to the ring.

-

Pyridinium N-H Proton: A broad singlet may be observed, often at a high chemical shift (>10 ppm). In D₂O, this proton will exchange with deuterium and the signal will disappear, which is a key diagnostic test.

-

-

¹³C NMR Analysis:

-

Expected Signals: Expect 8 distinct signals, one for each unique carbon atom in the molecule.

-

Aromatic Carbons (~120-160 ppm): Five signals for the pyridine ring carbons.

-

Aliphatic Carbons (~10-40 ppm): Three signals for the propyl group carbons.

-

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the molecule, which is a fundamental property for confirming its identity. For a salt, Electrospray Ionization (ESI) is the method of choice as it is gentle and ideal for analyzing charged species.

Protocol:

-

Method: Use ESI in positive ion mode (ESI+).

-

Sample Preparation: Prepare a dilute solution of the salt in methanol or water.

-

Analysis: The mass spectrum should not show the mass of the entire salt (192.07 g/mol ), but rather the mass of the protonated free base (the cation).

-

Expected Result: Look for a prominent ion peak at m/z = 156.06. This corresponds to the [M+H]⁺ ion of the free base (C₈H₁₀ClN). The characteristic isotopic pattern of chlorine (a ~3:1 ratio for M and M+2 peaks) should be clearly visible for the molecular ion cluster, providing definitive confirmation of the presence of a chlorine atom.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key is to confirm the presence of the pyridinium ion and the aromatic ring.

Protocol:

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Key Vibrational Bands:

-

N-H Stretch: A broad and strong band in the region of 2500-3000 cm⁻¹ is characteristic of the N-H stretch in a pyridinium salt. This is a crucial indicator of successful protonation.

-

C=N and C=C Stretches: Sharp peaks in the 1500-1650 cm⁻¹ region are indicative of the aromatic pyridine ring vibrations.

-

C-H Stretches: Signals just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the propyl group.

-

Melting Point and Solubility Assessment

Causality: These are fundamental physical properties that provide information about the purity and the ionic character of the compound. A sharp melting point range (e.g., < 2 °C) is indicative of high purity.

Protocol:

-

Melting Point:

-

Place a small amount of the dry, crystalline solid into a capillary tube.

-

Use a calibrated melting point apparatus to determine the range over which the solid melts.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

-

-

Qualitative Solubility Test:

-

Place ~10 mg of the salt into three separate test tubes.

-

Add 1 mL of water to the first, 1 mL of ethanol to the second, and 1 mL of hexane to the third.

-

Agitate each tube and observe. The sample should dissolve readily in water and ethanol but remain insoluble in hexane, confirming its ionic character.

-

References

-

PubChem. 4-Chloro-2-propylpyridine. [Link]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 4-Chloro-2-propylpyridine Hydrochloride

Abstract

4-Chloro-2-propylpyridine hydrochloride is a substituted pyridinium salt of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of pharmaceutical agents and other high-value chemical entities. This guide provides a comprehensive analysis of its molecular structure, the nuanced interplay of its chemical bonds, and the analytical methodologies required for its unequivocal identification. We will explore the electronic effects of the chloro and propyl substituents on the aromatic pyridinium core, detail the critical role of hydrogen bonding in its solid-state structure, and present validated protocols for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this important chemical building block.

Molecular Architecture and Identity

4-Chloro-2-propylpyridine hydrochloride is an organic salt. The core of the molecule is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. This core is modified with a propyl group at the 2-position and a chlorine atom at the 4-position. The "hydrochloride" designation signifies that the basic nitrogen atom of the pyridine ring has been protonated by hydrochloric acid, forming a pyridinium cation, with the chloride ion acting as the counter-anion.

This ionic interaction is fundamental to the compound's physical and chemical properties, distinguishing it significantly from its free base form, 4-chloro-2-propylpyridine.

| Identifier | Value |

| Chemical Name | 4-Chloro-2-propylpyridine hydrochloride |

| CAS Number | 98420-92-9 |

| Molecular Formula | C₈H₁₁Cl₂N |

| Molecular Weight | 192.09 g/mol |

| SMILES | CCCC1=NC=CC(Cl)=C1.Cl |

| InChI Key | Information not readily available in provided search results. |

The Nature of the Chemical Bonding

The chemical behavior of 4-Chloro-2-propylpyridine hydrochloride is dictated by a combination of strong covalent bonds within the organic cation and the crucial ionic and hydrogen-bonding interactions between the cation and the chloride anion.

The Aromatic Pyridinium Core

The pyridine ring is aromatic, with six π-electrons delocalized across the five carbon atoms and one nitrogen atom. All ring atoms are sp² hybridized. Upon protonation, the nitrogen atom's lone pair of electrons forms a covalent bond with a proton (H⁺), resulting in a positively charged pyridinium cation. This positive charge is not localized solely on the nitrogen but is delocalized throughout the aromatic system, significantly influencing the ring's electron density. This makes the pyridinium ring substantially more electron-deficient and less reactive towards electrophilic substitution than a neutral pyridine ring, but more susceptible to nucleophilic attack.

Substituent Effects on Bonding and Reactivity

The two substituents modulate the electronic properties of the pyridinium core:

-

2-Propyl Group (-CH₂CH₂CH₃): As an alkyl group, it acts as a weak electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the ring, slightly counteracting the powerful electron-withdrawing effect of the protonated nitrogen.

-

4-Chloro Group (-Cl): The chlorine atom exerts two opposing electronic effects. It is strongly electron-withdrawing via induction (-I) due to its high electronegativity. It is also a weak electron-donating group via resonance (+R) by sharing one of its lone pairs with the aromatic π-system. For halogens, the inductive effect typically dominates, making the chloro group a net electron-withdrawing and ring-deactivating substituent.

Ionic and Hydrogen Bonding: The Hydrochloride Interaction

The defining interaction in the solid state is the bond between the pyridinium cation and the chloride anion (Cl⁻). This is primarily an ionic bond. However, the proton on the nitrogen atom (N⁺-H) is highly acidic and acts as a strong hydrogen bond donor. It forms a powerful hydrogen bond with the electron-rich chloride anion.[1][2][3] This N⁺-H···Cl⁻ interaction is a dominant force in the crystal lattice, influencing the compound's melting point, solubility, and stability.[4] The chloride anion can also participate in weaker C-H···Cl hydrogen bonds with protons on the aromatic ring.[2]

Caption: Key bonding interactions in 4-Chloro-2-propylpyridine hydrochloride.

Synthesis Pathway and Protocol

The synthesis of 4-chloro-2-alkylpyridines often involves the chlorination of a corresponding pyridine derivative. A common and effective strategy is the chlorination of a 2-alkyl-4-pyridone precursor using a potent chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Caption: General synthetic workflow for 4-Chloro-2-propylpyridine hydrochloride.

Experimental Protocol: Synthesis

This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-propyl-4-pyridone (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃, ~3-5 equivalents) dropwise at 0 °C. An inert, high-boiling solvent may be added if necessary.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., NaOH or Na₂CO₃) to a pH > 8. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-propylpyridine free base. Purify via column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Isolation of Hydrochloride: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization: A Self-Validating System

The confirmation of the structure of 4-Chloro-2-propylpyridine hydrochloride relies on a suite of spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous validation of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all non-exchangeable protons and their neighboring environments. The protonation of the nitrogen causes a significant downfield shift for the aromatic protons compared to the free base.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

Table 1: Predicted NMR Data (in CDCl₃ or DMSO-d₆)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| Propyl -CH₃ | ~0.9 | ~14 | Triplet (t) |

| Propyl -CH₂- | ~1.7 | ~22 | Sextet (sxt) |

| Propyl Ar-CH₂- | ~2.8 | ~38 | Triplet (t) |

| Aromatic H-3/H-5 | ~7.5 - 8.5 | ~125 - 145 | Doublets (d) or singlets |

| Aromatic H-6 | ~8.5 - 9.0 | ~150 | Doublet (d) |

| Aromatic C-2 | - | ~160 | Attached to Propyl |

| Aromatic C-4 | - | ~145 | Attached to Cl |

| N⁺-H | ~12-15 | - | Broad singlet (br s), exchangeable |

Note: Actual shifts can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt is distinct from its free base.[5]

Table 2: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|

| ~3000-3100 | C-H stretch (aromatic) | Confirms the pyridinium ring. |

| ~2850-2960 | C-H stretch (aliphatic) | Confirms the propyl group. |

| ~2300-2700 | N⁺-H stretch | Broad, characteristic absorption for a pyridinium salt, confirming protonation.[4][6] |

| ~1630-1650 | C=C / C=N stretch | Aromatic ring vibrations, often shifted to higher frequency upon protonation.[5][7] |

| ~1000-1100 | C-Cl stretch | Indicates the presence of the chloro-substituent. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the volatile free base and characteristic fragmentation patterns.

-

Analysis Method: Typically, Electron Ionization (EI) is used. The hydrochloride salt will thermally decompose in the inlet to HCl gas and the volatile free base, 4-chloro-2-propylpyridine.

-

Molecular Ion (M⁺): The mass spectrum will show the molecular ion peak for the free base (C₈H₁₀ClN). The expected m/z will be ~155.

-

Isotopic Pattern: A key diagnostic feature will be the M+2 peak at m/z ~157, which will have an intensity approximately one-third of the M⁺ peak.[8][9][10][11] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Fragmentation: Common fragmentation would involve the loss of an ethyl group (M-29) from the propyl side chain, leading to a prominent peak at m/z 126.

Elemental Analysis

This technique provides the ultimate confirmation of the empirical formula.

Table 3: Theoretical Elemental Composition for C₈H₁₁Cl₂N

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 50.02 |

| Hydrogen (H) | 5.77 |

| Chlorine (Cl) | 36.92 |

| Nitrogen (N) | 7.29 |

An experimental result within ±0.4% of these theoretical values confirms the compound's elemental composition and high purity.

Conclusion

4-Chloro-2-propylpyridine hydrochloride is a precisely defined chemical entity whose structure is secured by a robust framework of covalent bonds and governed by powerful ionic and hydrogen-bonding interactions. Its electron-deficient pyridinium ring, shaped by its substituents and protonated nitrogen, makes it a valuable electrophilic intermediate for constructing more complex molecules. The analytical techniques detailed herein—NMR, IR, and MS—form a cohesive and self-validating system, ensuring researchers and developers can proceed with confidence in its identity and quality for applications in pharmaceutical synthesis and beyond.

References

-

We synthesized halide salts with hydroxy-functionalized pyridinium cations [HOC n Py]+ (n=2, 3, 4) and chloride, bromide and iodide anions, which are typically used as precursor material for synthesizing ionic liquids by anion metathesis reaction. (2021). Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy‐Functionalized Pyridinium Cations. NIH. Available at: [Link]

-

Neutralization of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridine with hydrohalo acids HX (X = Cl and Br) yielded the pyridinium salts... (2015). Weak hydrogen bonding and fluorous interactions in the chloride and bromide salts of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium. IUCr. Available at: [Link]

-

Arnett, E. M., & Chawla, B. (1978). Hydrogen bonding spectra of pyridinium hydrochlorides in dimethyl sulfoxide solution and as mulls. Journal of the American Chemical Society, 100(1), 214-217. Available at: [Link]

-

The principal interactions controlling the structures of the bipyridinium salts are N+–H⋯anion hydrogen bonds. (2012). Hydrogen-bonding, π-stacking and Cl−-anion–π interactions of linear bipyridinium cations with phosphate, chloride and [CoCl4]2-. RSC Publishing. Available at: [Link]

-

Katcka, A., & Urbanski, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. Available at: [Link]

-

2-Amino-5-chloropyridine. (n.d.). NIST WebBook. Available at: [Link]

-

3-Chloropyridine. (n.d.). PubChem. Available at: [Link]

-

2-Chloropyridine. (n.d.). PubChem. Available at: [Link]

-

Pyridine hydrochloride. (n.d.). NIST WebBook. Available at: [Link]

-

Pyridine, 2-chloro-. (n.d.). NIST WebBook. Available at: [Link]

-

Pyridine hydrochloride. (n.d.). SpectraBase. Available at: [Link]

-

FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy‐Functionalized Pyridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Hydrogen-bonding, π-stacking and Cl−-anion–π interactions of linear bipyridinium cations with phosphate, chloride and [CoCl4]2− anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. Pyridine hydrochloride [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 9. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyridine, 2-chloro- [webbook.nist.gov]

Spectroscopic Characterization of 4-Chloro-2-propylpyridine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-2-propylpyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis.

Introduction

4-Chloro-2-propylpyridine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Pyridine and its derivatives are fundamental heterocyclic compounds widely used as precursors and intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] The precise characterization of these molecules is paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques such as NMR, IR, and MS provide invaluable insights into the molecular structure, functional groups, and purity of these compounds. This guide will explore the expected spectroscopic signature of 4-Chloro-2-propylpyridine hydrochloride, providing a detailed theoretical framework and practical considerations for its analysis.

Molecular Structure and Key Features

The structure of 4-Chloro-2-propylpyridine hydrochloride incorporates a pyridine ring substituted with a chloro group at the 4-position and a propyl group at the 2-position. The hydrochloride salt form involves the protonation of the pyridine nitrogen. These features—the electron-withdrawing chloro group, the electron-donating alkyl (propyl) group, their positions on the aromatic ring, and the protonated nitrogen—will collectively influence the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Chloro-2-propylpyridine hydrochloride, both ¹H and ¹³C NMR will provide distinct and interpretable spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group. The protonation of the pyridine nitrogen will lead to a general downfield shift of the ring protons compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-propylpyridine Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.7 | d | ~5-6 |

| H-5 | 7.8 - 8.0 | d | ~5-6 |

| H-3 | 7.6 - 7.8 | s | - |

| -CH₂- (propyl, α) | 3.0 - 3.2 | t | ~7-8 |

| -CH₂- (propyl, β) | 1.7 - 1.9 | sextet | ~7-8 |

| -CH₃ (propyl, γ) | 0.9 - 1.1 | t | ~7-8 |

| N-H | 13.0 - 15.0 | br s | - |

Causality Behind Predictions:

-

Aromatic Protons (H-6, H-5, H-3): The electron-withdrawing effect of the protonated nitrogen and the chloro group will deshield the ring protons, causing them to resonate at a lower field. The proton at C-6 is adjacent to the positive nitrogen, leading to the most significant downfield shift. The proton at C-5 will be coupled to H-6, resulting in a doublet. The proton at C-3 is expected to show minimal coupling, appearing as a singlet or a narrow doublet. These predictions are informed by data for similar compounds like 4-chloropyridinium chloride.[4]

-

Propyl Group Protons: The α-methylene protons are adjacent to the aromatic ring and will be the most downfield of the propyl signals. The β-methylene and γ-methyl protons will appear progressively upfield, consistent with typical aliphatic chains. The expected splitting patterns (triplet, sextet, triplet) arise from coupling with adjacent protons. These estimations are based on data for related alkylpyridines.[5]

-

N-H Proton: The proton on the nitrogen will be highly deshielded and may exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-propylpyridine Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-4 | 150 - 155 |

| C-6 | 145 - 150 |

| C-5 | 125 - 130 |

| C-3 | 122 - 127 |

| -CH₂- (propyl, α) | 35 - 40 |

| -CH₂- (propyl, β) | 22 - 27 |

| -CH₃ (propyl, γ) | 13 - 16 |

Rationale for Predictions:

-

Aromatic Carbons: The carbons directly attached to the nitrogen (C-2 and C-6) and the chlorine (C-4) will be the most downfield due to the electronegativity of these atoms. The remaining aromatic carbons (C-3 and C-5) will appear at higher fields. These predictions are extrapolated from data on substituted pyridines.[6][7]

-

Propyl Group Carbons: The chemical shifts for the propyl group carbons are predicted based on standard aliphatic values, with the α-carbon being the most downfield due to its proximity to the aromatic ring. Data for 2-n-propylpyridine informs these estimates.[8]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-propylpyridine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts, especially for the N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize spectral width, number of scans, and relaxation delay.

-

Use tetramethylsilane (TMS) or the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 4-Chloro-2-propylpyridine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | N-H stretch | Pyridinium ion |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Aliphatic C-H (propyl) |

| 1640 - 1600 | C=N stretch | Pyridinium ring |

| 1580 - 1450 | C=C stretch | Aromatic ring |

| 1470 - 1430 | C-H bend | Aliphatic CH₂ |

| 1380 - 1370 | C-H bend | Aliphatic CH₃ |

| 1100 - 1000 | C-Cl stretch | Aryl chloride |

| 850 - 800 | C-H bend (out-of-plane) | Substituted pyridine |

Interpretation of IR Data:

-

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H stretch in the pyridinium hydrochloride.

-

The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions.

-

The C=C and C=N stretching vibrations of the pyridinium ring will be observed in the 1640-1450 cm⁻¹ range.

-

The C-Cl stretch is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

-

The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the pyridine ring.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid 4-Chloro-2-propylpyridine hydrochloride sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum

For 4-Chloro-2-propylpyridine hydrochloride, the analysis will likely be performed on the free base, 4-Chloro-2-propylpyridine, after the loss of HCl. The molecular weight of the free base is approximately 155.62 g/mol .

Table 4: Predicted Key m/z Peaks for 4-Chloro-2-propylpyridine

| m/z | Ion | Comments |

| 155/157 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 157 will be approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |

| 126/128 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl group. |

| 120 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 92 | [M - C₃H₇ - Cl]⁺ | Loss of the propyl and chloro groups. |

Fragmentation Pattern Analysis:

-

Molecular Ion: The most important signal will be the molecular ion peak, which will appear as a pair of peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

-

Major Fragments: The primary fragmentation pathway is expected to be the loss of an ethyl radical from the propyl chain, leading to a benzylic-type cation, which is relatively stable. Loss of the entire propyl group or the chlorine atom are also plausible fragmentation pathways.

Experimental Protocol for MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of 4-Chloro-2-propylpyridine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Chromatographic Separation (LC):

-

Inject the sample into a liquid chromatograph equipped with a suitable column (e.g., C18).

-

Use a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to elute the compound.

-

-

Ionization:

-

The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is a suitable choice for this compound.

-

-

Mass Analysis:

-

The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight).

-

A full scan mass spectrum is acquired to identify the molecular ion.

-

Tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions for structural confirmation.[9]

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 4-Chloro-2-propylpyridine hydrochloride is crucial for its unequivocal identification and characterization. This technical guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra based on established principles and data from analogous structures. By following the outlined experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this compound, ensuring the integrity and quality of their scientific endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 581392, 4-Chloro-2-methylpyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69320, 2-Propylpyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12288, 4-Chloropyridine. [Link]

-

NIST. Pyridine, 4-propyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

- Patsnap. Method for synthesizing 4-chloro-pyridine.

- Patsnap.

Sources

- 1. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 4. 4-Chloropyridinium chloride(7379-35-3) 1H NMR [m.chemicalbook.com]

- 5. 4-Propylpyridine(1122-81-2) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Chloropyridine N-oxide(1121-76-2) 13C NMR [m.chemicalbook.com]

- 7. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 8. 2-N-PROPYLPYRIDINE(622-39-9) 13C NMR [m.chemicalbook.com]

- 9. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

The Synthesis and Discovery of 4-Chloro-2-propylpyridine Hydrochloride: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-propylpyridine hydrochloride, a substituted pyridine derivative of interest to researchers in drug discovery and development. While the direct discovery and historical narrative of this specific molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a valuable building block. This guide, therefore, focuses on plausible and scientifically sound synthetic strategies, drawing from established principles of pyridine chemistry. We will explore a multi-step synthetic pathway, detailing the rationale behind each transformation and providing theoretical protocols. This document is intended to serve as a practical resource for chemists, offering insights into the strategic construction of polysubstituted pyridines.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The precise placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and overall efficacy. The introduction of a halogen, such as chlorine, can significantly impact a compound's lipophilicity and metabolic stability, while alkyl chains can modulate its interaction with biological targets.

4-Chloro-2-propylpyridine hydrochloride (CAS No. 98420-92-9)[2][3][4][5] embodies these key structural features. Although its specific applications are not widely reported, its constituent parts—a 4-chloropyridine core and a 2-propyl group—are found in numerous bioactive molecules. This guide will, therefore, construct a logical and robust synthetic approach to this molecule, providing a blueprint for its laboratory-scale preparation.

Proposed Synthetic Pathway: A Strategic Approach

A direct, one-pot synthesis of 4-Chloro-2-propylpyridine hydrochloride from simple precursors is challenging due to regioselectivity issues. Therefore, a multi-step approach commencing with a readily available starting material is the most logical strategy. We propose a synthetic sequence starting from 2-methylpyridine (2-picoline), a common and inexpensive building block.

The proposed pathway can be visualized as follows:

Caption: Proposed multi-step synthesis of 4-Chloro-2-propylpyridine hydrochloride.

Detailed Synthetic Steps and Mechanistic Rationale

Step 1: Synthesis of 2-Propylpyridine from 2-Methylpyridine

The initial step involves the extension of the methyl group of 2-picoline to a propyl group. This can be achieved through the deprotonation of the acidic methyl protons followed by alkylation with a suitable ethylating agent.

Reaction:

Causality Behind Experimental Choices: The methyl group of 2-picoline is sufficiently acidic (pKa ≈ 34) to be deprotonated by a strong base like n-butyllithium (n-BuLi).[6] The resulting picolyllithium is a potent nucleophile that can readily undergo an S_N2 reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the desired 2-propylpyridine.

Experimental Protocol (Theoretical):

-

To a solution of 2-methylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq.) dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add ethyl iodide (1.2 eq.) dropwise and allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 2-propylpyridine.

| Reagent | Molar Eq. | Purpose |

| 2-Methylpyridine | 1.0 | Starting Material |

| n-Butyllithium | 1.1 | Strong Base |

| Ethyl Iodide | 1.2 | Alkylating Agent |

| Anhydrous THF | - | Solvent |

Step 2: N-Oxidation of 2-Propylpyridine

The direct chlorination of 2-propylpyridine would likely result in a mixture of isomers, with a preference for the positions ortho and para to the nitrogen. To achieve regioselective chlorination at the 4-position, the pyridine ring's electronics must be modified. N-oxidation is a crucial step to activate the 4-position for subsequent electrophilic substitution.

Reaction:

Causality Behind Experimental Choices: The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide functionality alters the electron distribution in the ring, making the 2- and 4-positions more susceptible to electrophilic attack.

Experimental Protocol (Theoretical):

-

Dissolve 2-propylpyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-propylpyridine N-oxide.

| Reagent | Molar Eq. | Purpose |

| 2-Propylpyridine | 1.0 | Substrate |

| m-CPBA | 1.1 | Oxidizing Agent |

| Dichloromethane | - | Solvent |

Step 3: Regioselective Chlorination of 2-Propylpyridine N-oxide

With the 4-position activated by the N-oxide, regioselective chlorination can be achieved.

Reaction:

Causality Behind Experimental Choices: The chlorination of pyridine N-oxides can be accomplished using various reagents. A common method involves the use of phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These reagents can effectively introduce a chlorine atom at the 4-position. A patent describes the chlorination of 4-H-pyridine-N-oxides to their 4-chloro counterparts using chlorine gas in the presence of a base.[3]

Experimental Protocol (Theoretical, adapted from similar transformations):

-

To a solution of 2-propylpyridine N-oxide (1.0 eq.) in a suitable solvent like chloroform or neat, add phosphorus oxychloride (3.0 eq.) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base such as sodium carbonate.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-chloro-2-propylpyridine N-oxide.

| Reagent | Molar Eq. | Purpose |

| 2-Propylpyridine N-oxide | 1.0 | Substrate |

| Phosphorus Oxychloride | 3.0 | Chlorinating Agent |

Step 4: Deoxygenation of 4-Chloro-2-propylpyridine N-oxide

The N-oxide functionality, having served its purpose in directing the chlorination, must now be removed to yield the target pyridine.

Reaction:

Causality Behind Experimental Choices: The deoxygenation of pyridine N-oxides is a common transformation that can be achieved with various reducing agents. Phosphorus trichloride (PCl₃) is a highly effective reagent for this purpose.

Experimental Protocol (Theoretical):

-

Dissolve 4-chloro-2-propylpyridine N-oxide (1.0 eq.) in a solvent such as chloroform.

-

Add phosphorus trichloride (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for a few hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by adding water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate).

-

Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate to give 4-chloro-2-propylpyridine.

| Reagent | Molar Eq. | Purpose |

| 4-Chloro-2-propylpyridine N-oxide | 1.0 | Substrate |

| Phosphorus Trichloride | 1.2 | Reducing Agent |

Step 5: Hydrochlorination to Form the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt, which often improves the compound's stability and handling properties.

Reaction:

Causality Behind Experimental Choices: As a basic pyridine derivative, 4-chloro-2-propylpyridine will readily react with a strong acid like hydrochloric acid to form the corresponding salt. This is a straightforward acid-base reaction.

Experimental Protocol (Theoretical):

-

Dissolve the purified 4-chloro-2-propylpyridine in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Chloro-2-propylpyridine hydrochloride.

| Reagent | Molar Eq. | Purpose |

| 4-Chloro-2-propylpyridine | 1.0 | Free Base |

| Hydrochloric Acid | Stoichiometric | Salt Formation |

Physicochemical Properties and Characterization

The synthesized 4-Chloro-2-propylpyridine hydrochloride would be expected to be a crystalline solid. Its identity and purity would be confirmed using standard analytical techniques.

| Property | Expected Value/Technique |

| Molecular Formula | C₈H₁₁Cl₂N[2][3] |

| Molecular Weight | 192.09 g/mol [2][4] |

| Appearance | White to off-white solid |

| ¹H NMR | Characteristic peaks for the propyl group and the pyridine ring protons. |

| ¹³C NMR | Distinct signals for the eight carbon atoms. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

| Purity (HPLC) | ≥95% |

Conclusion and Future Perspectives

This technical guide has outlined a plausible and detailed synthetic route for the preparation of 4-Chloro-2-propylpyridine hydrochloride. By leveraging fundamental principles of pyridine chemistry, including directed functionalization via N-oxidation, a strategic pathway from a simple starting material has been established. While the specific discovery and applications of this compound remain to be fully elucidated, the methodologies described herein provide a solid foundation for its synthesis and further investigation. The modular nature of this synthetic approach also allows for the potential generation of a library of related 4-halo-2-alkylpyridine derivatives, which could be valuable for structure-activity relationship studies in various drug discovery programs. The continued exploration of novel substituted pyridines is a testament to their enduring importance in the field of medicinal chemistry.

References

- CymitQuimica. (n.d.). TR-C430278 - 4-chloro-2-propylpyridine-hydrochloride | 98420-92-9.

- Appchem. (n.d.). Pyridine, 4-chloro-2-propyl-, hydrochloride | 98420-92-9 | C8H11Cl2N.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.

- Capot Chemical. (n.d.). Specifications of 4-Chloro-2-propyl-pyridine hydrochloride.

- Agn-chem. (n.d.). Pyridine, 4-chloro-2-propyl-, hydrochloride|98420-92-9.

- Nickel Catalyzed Alkylation of 2-Chloro-Pyridine. A Facile Synthesis of ω-(2-Pyridyl). (1981).

- PrepChem.com. (n.d.). Preparation of 4-chloropyridine N-oxide.

- Process for the preparation of 4-chloropyridine-n-oxides. (2002). WO2002102779A1.

- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)

- Pyridine & Picolines. (n.d.). Jubilant Ingrevia.

- Synthesis method of 2-pyridine formaldoxime. (2011). CN101698659B.

- Grignard Reaction Mechanism. (n.d.). BYJU'S.

- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (2025). BenchChem.

- Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). PubMed Central.

- Heteroaromatic Synthesis via Olefin Cross-Metathesis: Entry to Polysubstituted Pyridines. (2011). Organic Letters, 13(5), 1036-1039.

- Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. (2008). Tetrahedron Letters, 49(49), 6957-6959.

- Method for synthesizing 4-chloro-pyridine. (2013). CN103360306A.

- Synthesis of polysubstituted pyridines. (n.d.).

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4185.

- Process For The Preparation Of Alkylpyridines. (n.d.). Quick Company.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. (2012). Synthesis, 44(07), 1074-1078.

- Process for the preparation of vinylpyridine from picoline over modified zeolites. (2004). US6727365B1.

- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules, 20(9), 15857-15868.

- Applications of N-Chlorosuccinimide in Organic Synthesis. (2007). Current Organic Synthesis, 4(4), 343-374.

- Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. (2024). ACS Chemical Biology, 19(5), 1082-1092.

- Applications of N -Chlorosuccinimide in Organic Synthesis. (2025).

- Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (2011). Letters in Organic Chemistry, 8(1), 58-62.

- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.

- ChemInform Abstract: Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide. (2025).

- Alpha Picoline. (n.d.). Jubilant Ingrevia.

- Synthesis method of 2-pyridine formaldoxime. (2011). CN101698659B.

- Preparation of Grignard Reagents. (n.d.). BYJU'S.

- Preparation process of high-purity 4-chloro-2-pyridinecarboxyl

- N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2024). Bentham Science.

- 2-Propylpyridine. (n.d.). PubChem.

- Chlorination with sulfuryl chloride. (1975). US3920757A.

- How to synthesis 2-methyl pyridin (2-Picoline)

- 4-Chloro-2-phenylpyridine. (n.d.). PubChem.

- Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. (2017). Organic & Biomolecular Chemistry, 15(34), 7144-7148.

- The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. (2011). Bentham Science Publisher.

- 4-Chloropyridin-2-ol. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 5. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]

- 6. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Thermochemical Characterization of 4-Chloro-2-propylpyridine Hydrochloride: Experimental and Computational Approaches

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 4-Chloro-2-propylpyridine hydrochloride, a substituted pyridine derivative of interest in pharmaceutical development. In the absence of extensive published data for this specific molecule, this document serves as a procedural roadmap for researchers and scientists. It details both experimental techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry—and computational chemistry workflows. The guide emphasizes the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity, which is paramount in drug development and process safety.

Introduction: The Imperative of Thermochemical Data in Pharmaceutical Development

4-Chloro-2-propylpyridine hydrochloride is a heterocyclic compound with potential applications in the pharmaceutical industry. A thorough understanding of its thermochemical properties is not merely an academic exercise; it is a critical component of the drug development lifecycle. This data informs process safety, formulation stability, and regulatory compliance. For instance, the enthalpy of formation is fundamental to assessing reaction hazards, while thermal stability data from TGA and DSC can predict the compound's shelf-life and compatibility with excipients.[1][2]

This guide will provide both theoretical grounding and practical, step-by-step protocols for the thermochemical characterization of this and similar molecules.

Experimental Determination of Thermochemical Properties

A multi-faceted experimental approach is essential for a comprehensive thermochemical profile. The following techniques, when used in concert, provide a robust dataset.

Thermal Stability and Phase Behavior: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in thermal analysis.[3] TGA measures changes in mass as a function of temperature, revealing information about decomposition, dehydration, and the presence of residual solvents.[1][2][4][5] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions.[6][7]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-2-propylpyridine hydrochloride into a clean, tared TGA pan (platinum or alumina is recommended).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond complete decomposition (e.g., 600 °C) at a constant ramp rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the onset of decomposition and the mass loss at each stage. The derivative of this curve (DTG) can help identify the temperatures of maximum decomposition rates.[3]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Chloro-2-propylpyridine hydrochloride into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

-

Temperature Program: A heat-cool-heat cycle is recommended. For example:

-

Heat from ambient to a temperature above the expected melting point (a preliminary scan may be necessary) at 10 °C/min.

-

Cool at 10 °C/min to a sub-ambient temperature.

-

Reheat at 10 °C/min. This second heating scan is often used for analysis as it provides information on the amorphous or crystalline nature of the sample after a controlled thermal history.[6]

-

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for crystallization. The onset temperature of the melting peak is taken as the melting point, and the integrated area of the peak provides the enthalpy of fusion.

Caption: Experimental workflow for TGA and DSC analysis.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation is a cornerstone of thermochemical data. For an organochlorine compound, this is typically determined by combustion calorimetry in a rotating bomb calorimeter.[8] The rotation of the bomb ensures that the combustion products form a uniform solution, which is crucial for accurate analysis.

-

Sample Preparation: A pellet of the sample (approximately 1 g) is prepared and weighed. A small amount of a combustion aid (e.g., mineral oil) may be used.

-

Bomb Preparation: The bomb is charged with high-pressure oxygen (e.g., 30 atm). A reducing agent solution, such as hydrazine dihydrochloride, is added to the bomb to quantitatively reduce any free chlorine formed during combustion to chloride ions.[8]

-

Combustion: The bomb is placed in a calorimeter, and the sample is ignited. The temperature change of the surrounding water jacket is precisely measured.

-

Product Analysis: The final bomb solution is analyzed for nitric acid (from the combustion of nitrogen in the air) and for the total amount of hydrochloric acid.

-

Calculations: The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the fuse wire, the combustion aid, and the formation of nitric acid. From the corrected heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Computational Determination of Thermochemical Properties

In parallel with experimental work, computational chemistry provides a powerful tool for predicting thermochemical properties. High-accuracy composite methods, such as the Gaussian-n (Gn) theories (e.g., G4), are well-suited for this purpose.[9][10]

-

Conformational Search: Identify the lowest energy conformer of the 4-Chloro-2-propylpyridine hydrochloride molecule using a computationally less expensive method (e.g., DFTB or a molecular mechanics force field).

-

Geometry Optimization and Frequency Calculation: Optimize the geometry of the lowest energy conformer and perform a frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.

-

High-Accuracy Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry using a high-level composite method like G4.[10]

-

Thermochemical Property Calculation: Use the results from the frequency and high-level energy calculations to compute the enthalpy of formation, heat capacity, and entropy using statistical mechanics principles. Isodesmic reactions, which conserve the number and types of bonds, can be employed to improve the accuracy of the calculated enthalpy of formation.[11]

Caption: Workflow for computational thermochemistry.

Data Summary and Interpretation

The experimental and computational data should be compiled and compared to ensure consistency.

| Property | Experimental Method | Computational Method | Importance in Drug Development |

| Decomposition Temperature | TGA | - | Process safety, stability |

| Melting Point | DSC | - | Purity, formulation |

| Enthalpy of Fusion | DSC | - | Polymorph characterization |

| Enthalpy of Formation | Bomb Calorimetry | G4 Theory | Hazard assessment, reaction thermodynamics |

| Heat Capacity | DSC (modulated) | Statistical Mechanics | Heat transfer calculations, process design |

| Entropy | - | Statistical Mechanics | Free energy calculations, reaction spontaneity |

Conclusion

The thermochemical characterization of 4-Chloro-2-propylpyridine hydrochloride is a critical undertaking for its safe and effective development as a pharmaceutical ingredient. This guide has outlined a dual-pronged approach, combining established experimental techniques with high-accuracy computational methods. By following these self-validating protocols, researchers can generate the robust and reliable data necessary to advance their drug development programs.

References

- Hubbard, W. N., Knowlton, J. W., & Huffman, H. M. (n.d.). Combustion Calorimetry of Organic Chlorine Compounds. Heats of Combustion of Chlorobenzene, the Dichlorobenzenes and o- and p-Ch.

- ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.

- ResearchGate. (2025, August 5). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients.

- MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.

- NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC.

- SciSpace. (n.d.). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme*.

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- (n.d.). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts.

- PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.

- (n.d.). Investigating Multicomponent Salt Systems Relevant to Mars: DSC Analysis of MgCl₂-Mg(ClO₄)₂-H₂O.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- Fisher Scientific. (2024, February 12). SAFETY DATA SHEET.

- NSF Public Access Repository. (2021, May 24). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models.

- ResearchGate. (n.d.). Thermochemistry of Halogen-containing Organic Compounds with Influence on Atmospheric Chemistry | Request PDF.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.

- NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- MDPI. (n.d.). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines.

- INIS-IAEA. (n.d.). Thermodynamic Properties of Molten Salts Measured by DSC.

- Chemodex. (n.d.). Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex.

- (2021, June 19). Pyridine hydrochloride - Safety Data Sheet.

- ChemicalBook. (n.d.). Pyridine hydrochloride | 628-13-7.

- ChemBK. (n.d.). Pyridine Hydrochloride.

- NSF Public Access Repository. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. veeprho.com [veeprho.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models | NSF Public Access Repository [par.nsf.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

A Guide to the Potential Research Applications of 4-Chloro-2-propylpyridine Hydrochloride: A Versatile Heterocyclic Building Block

This technical guide provides an in-depth exploration of 4-Chloro-2-propylpyridine hydrochloride, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. While specific research on this molecule is emerging, its structural features, shared with the well-studied class of chloropyridines, allow for the projection of numerous high-value research applications. This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this compound's unique reactivity and potential as a key building block for novel molecular entities.

Foundational Understanding: Physicochemical and Structural Properties

4-Chloro-2-propylpyridine hydrochloride, with the CAS number 98420-92-9, is a pyridine derivative featuring a chlorine atom at the 4-position and a propyl group at the 2-position, supplied as a hydrochloride salt.[1] The hydrochloride form enhances its stability and solubility in aqueous media, which can be advantageous in certain reaction conditions.

| Property | Inferred Value/Characteristic | Source/Rationale |

| Molecular Formula | C8H11Cl2N | [1] |

| Molecular Weight | 192.09 g/mol | [1] |

| Appearance | Likely a white to light yellow crystalline powder | Based on the appearance of similar compounds like 4-chloropyridine hydrochloride.[2] |

| Solubility | Soluble in water | The hydrochloride salt form generally imparts water solubility.[3] |

| Reactivity | The pyridine ring is activated towards nucleophilic substitution at the 4-position due to the electron-withdrawing effect of the nitrogen atom and the chloro substituent. The 2-propyl group may exert some steric influence on reactions at the adjacent nitrogen or 3-position. | General principles of pyridine chemistry. |

The presence of the chlorine atom at the 4-position is the key to its synthetic utility. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The 2-propyl group, while seemingly a simple alkyl chain, can influence the molecule's lipophilicity and steric environment, potentially leading to derivatives with unique pharmacological profiles.

Core Application: A Scaffold for Novel Synthesis

The primary and most immediate application of 4-Chloro-2-propylpyridine hydrochloride is as an intermediate in organic synthesis. The reactivity of the C4-Cl bond is the cornerstone of its utility.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes the chlorine atom an excellent leaving group in SNAr reactions. This opens up a vast landscape of potential transformations.

Workflow for a Generic SNAr Reaction:

Caption: Generalized workflow for nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of a 4-Amino-2-propylpyridine Derivative

-

Reaction Setup: To a solution of 4-Chloro-2-propylpyridine hydrochloride (1.0 eq) in a suitable aprotic polar solvent such as DMF, add a primary or secondary amine (1.1-1.5 eq) and a base like potassium carbonate (2.0-3.0 eq).

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-propylpyridine derivative.

Causality: The base is crucial not only to neutralize the hydrochloride salt but also to deprotonate the amine nucleophile, increasing its nucleophilicity. The aprotic polar solvent helps to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds.

Workflow for a Suzuki Cross-Coupling Reaction:

Caption: Key steps in a Suzuki cross-coupling reaction.

Expertise Insight: While chloro-pyridines are generally less reactive than their bromo or iodo counterparts in cross-coupling reactions, the use of specialized phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction efficiency and substrate scope.

Potential in Drug Discovery and Medicinal Chemistry

Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[4] The chlorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[4] 4-Chloro-2-propylpyridine hydrochloride, therefore, represents a promising starting point for the development of novel therapeutic agents.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. By functionalizing the 4-position with appropriate pharmacophores, novel inhibitors targeting specific kinases in oncology or inflammatory diseases could be developed.

-

GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The 2-propyl-4-substituted pyridine core could be elaborated to generate novel ligands with potential applications in neuroscience or metabolic disorders.

-

Antimicrobial Agents: The incorporation of a pyridine ring is a known strategy in the design of antibacterial and antifungal agents. The unique substitution pattern of this starting material could lead to compounds that overcome existing resistance mechanisms.

Agrochemical Research Applications

Similar to pharmaceuticals, the chloropyridine moiety is a key component in many pesticides and herbicides.[5] The 2-propyl group could enhance the lipophilicity of derived molecules, potentially improving their penetration through plant cuticles or insect exoskeletons. Research in this area could focus on synthesizing and screening derivatives for:

-

Herbicidal Activity: Targeting specific plant enzymes or disrupting essential biological processes.

-

Fungicidal Activity: Developing new agents to protect crops from fungal pathogens.

-

Insecticidal Activity: Creating novel insecticides with improved safety profiles for non-target organisms.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Chloro-2-propylpyridine hydrochloride. Based on data for the closely related 4-Chloropyridine hydrochloride, the following hazards should be considered:

-

Respiratory: May cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

4-Chloro-2-propylpyridine hydrochloride is a versatile and promising building block for chemical research. While direct studies on this specific molecule are limited, its structural analogy to other well-explored chloropyridines provides a strong basis for its application in the synthesis of novel compounds with potential utility in drug discovery, agrochemicals, and materials science. Its reactive C4-Cl bond, amenable to both nucleophilic substitution and cross-coupling reactions, offers a reliable handle for molecular elaboration. As researchers continue to seek novel scaffolds for functional molecules, 4-Chloro-2-propylpyridine hydrochloride stands out as a valuable and under-explored starting material with significant potential to contribute to advancements across the chemical sciences.

References

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

SFJ-Chemical. (n.d.). Exploring 4-Chloropyridine Hydrochloride: Properties and Applications. Retrieved from [Link]

-

Eureka. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Retrieved from [Link]

-

Pharma Intermediate. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

-

Eureka. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

ResearchGate. (n.d.). 4‐Chloropyridine Hydrochloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]

-

PharmaCompass. (n.d.). 4-chloro-pyridine-2-carboxylic acid methyl ester HCl salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. 98420-92-9|4-Chloro-2-propylpyridine hydrochloride|BLD Pharm [bldpharm.com]

- 2. innospk.com [innospk.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]